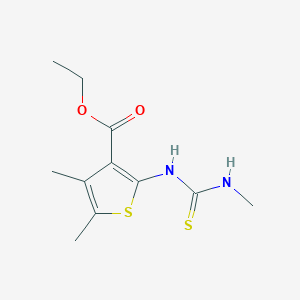

Ethyl 4,5-dimethyl-2-(methylcarbamothioylamino)thiophene-3-carboxylate

CAS No.: 59898-39-4

Cat. No.: VC16274149

Molecular Formula: C11H16N2O2S2

Molecular Weight: 272.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59898-39-4 |

|---|---|

| Molecular Formula | C11H16N2O2S2 |

| Molecular Weight | 272.4 g/mol |

| IUPAC Name | ethyl 4,5-dimethyl-2-(methylcarbamothioylamino)thiophene-3-carboxylate |

| Standard InChI | InChI=1S/C11H16N2O2S2/c1-5-15-10(14)8-6(2)7(3)17-9(8)13-11(16)12-4/h5H2,1-4H3,(H2,12,13,16) |

| Standard InChI Key | INPHPIZSPULXDM-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of ethyl 4,5-dimethyl-2-(methylcarbamothioylamino)thiophene-3-carboxylate is C₁₂H₁₆N₂O₂S₂, derived from systematic substitution patterns on the thiophene ring. This corresponds to a molecular weight of 284.4 g/mol, calculated using atomic masses of constituent elements .

Structural Characterization

The compound’s structure features a thiophene ring substituted at positions 3, 4, and 5. Key groups include:

-

Ethyl carboxylate at position 3, enhancing solubility in organic solvents.

-

Methyl groups at positions 4 and 5, contributing to steric effects and lipophilicity.

-

Methylcarbamothioylamino group at position 2, introducing hydrogen-bonding capacity and potential bioactivity .

The presence of sulfur atoms in both the thiophene ring and the thiourea moiety suggests redox activity and metal-binding capabilities, which are critical for catalytic or pharmacological applications .

Synthesis and Reaction Pathways

Core Thiophene Formation

The synthesis of substituted thiophenes often begins with cyclization reactions. A proven method involves reacting α-mercaptoketones with acrylate derivatives under basic conditions. For example, 3-mercapto-2-butanone reacts with methyl-3-methoxyacrylate in toluene using sodium methoxide to form tetrahydrothiophene intermediates, which are subsequently aromatized via acid treatment .

Reaction Scheme:

-

Cyclization:

-

Aromatization:

This method, adapted from the synthesis of 3-carbomethoxy-4,5-dimethylthiophene , can be modified to introduce the methylcarbamothioylamino group by substituting acrylates with thiourea-containing reagents.

Functionalization with Thiourea Moieties

The methylcarbamothioylamino group is introduced via nucleophilic substitution or condensation reactions. For instance, treating a bromomethyl-thiophene intermediate with methylisothiocyanate in the presence of a base like triethylamine yields the target compound .

Example Reaction:

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and thiourea groups. It is less soluble in water, with an estimated logP value of 2.8, indicating lipophilic character . Stability studies suggest susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage in anhydrous environments.

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume